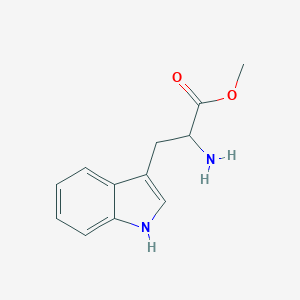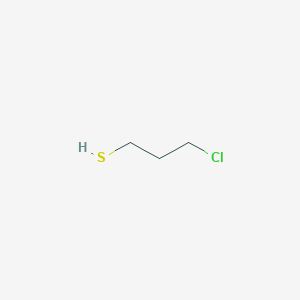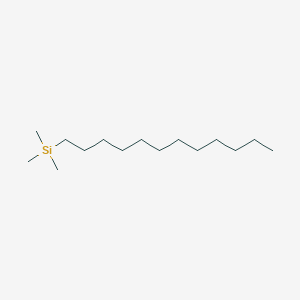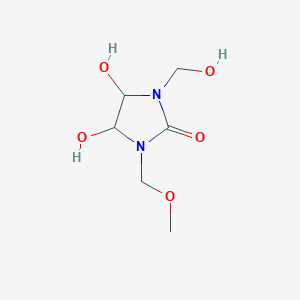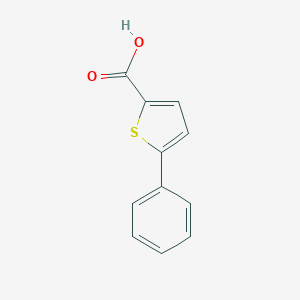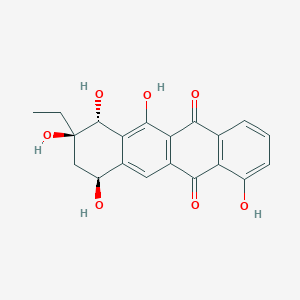
3-(Dibutylamino)propylamine
Übersicht
Beschreibung
3-(Dibutylamino)propylamine is a chemical compound that is related to a class of substances that can be functionalized to modulate their electronic structure and properties. While the specific compound 3-(Dibutylamino)propylamine is not directly discussed in the provided papers, related compounds with dibutylamino substituents have been synthesized and characterized, indicating the potential for diverse applications in fields such as nonlinear-optical (NLO) properties .
Synthesis Analysis
The synthesis of compounds with dibutylamino groups has been demonstrated in the context of phthalocyanine compounds. These compounds were prepared and characterized using various spectroscopic methods, which suggests that similar methods could potentially be applied to synthesize 3-(Dibutylamino)propylamine . Although the papers do not directly address the synthesis of 3-(Dibutylamino)propylamine, the methodologies used for related compounds could provide a foundation for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds with dibutylamino groups has been shown to significantly affect their electronic properties. For instance, phthalocyanine compounds with four dibutylamino substituents displayed more effective conjugation of the nitrogen lone pair of electrons with the central phthalocyanine π system compared to those with eight substituents . This suggests that the molecular structure of 3-(Dibutylamino)propylamine could also be crucial in determining its electronic and functional properties.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 3-(Dibutylamino)propylamine. However, the study of related compounds, such as hydroxyamino analogues of gamma-aminobutyric acid (GABA), which were synthesized and evaluated for inhibitory activity, indicates that the functional groups in these compounds can participate in biological interactions, such as enzyme inhibition . This implies that 3-(Dibutylamino)propylamine may also engage in specific chemical reactions depending on its functional groups and target molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibutylamino-substituted compounds have been explored, particularly in the context of their electronic absorption spectroscopy and electrochemical behavior. These studies have revealed that the electronic structure of such compounds can be modulated to enhance their NLO properties, as evidenced by the larger effective imaginary third-order molecular hyperpolarizability of certain phthalocyanine derivatives . Although the exact physical and chemical properties of 3-(Dibutylamino)propylamine are not detailed in the papers, the properties of similar compounds suggest that it may exhibit interesting electronic and optical characteristics.
Wissenschaftliche Forschungsanwendungen
Electrochemical Analysis
3-(Dibutylamino)propylamine, as part of the Ru(bpy)32+/DBAE electrochemiluminescence system, has shown potential in analytical chemistry, specifically for the detection of dopamine. A mechanism based on the quenching of reductive-form DBAE by DA-oxidation products was proposed, highlighting its potential utility in analytical assays (Xue et al., 2009).
Organic Synthesis
In the field of organic chemistry, 3-(Dibutylamino)propylamine derivatives like 3-(dimethylamino)-1-propylamine have been recognized for their versatility, notably in carbohydrate chemistry for anomeric deacylation reactions, yielding 1-O deprotected sugars as precursors for the formation of imidate glycosyl donors. This compound also assists in removing excess reagents such as benzoyl chloride, tosyl chloride, and 2,2,2-trifluoro-N-phenylacetimidoyl chloride, demonstrating its multifunctionality in synthesis processes (Andersen et al., 2015).
Gas Separation Technologies
Aqueous solutions of amines like 3-(dimethylamino)-1-propylamine have been studied for their potential in acidic gases separation processes. These studies provide valuable data for analyzing the most suitable system, focusing on physical properties crucial for operations controlled by mass transfer (Blanco et al., 2017).
Materials Science
In materials science, 3-(Dibutylamino)propylamine and its derivatives play a role in creating polymers with potential applications in various industries. For instance, kinetic hydrate inhibitors with pendant dibutylamine or dibutylamine oxide groups show promise in preventing gas hydrate formation in oil and gas fields, offering a solution to a significant challenge in this industry (Kelland et al., 2022).
Safety and Hazards
3-(Dibutylamino)propylamine is toxic if it comes into contact with the skin (H311) and if swallowed (H302). It can cause severe skin burns and eye damage (H314) . Protective measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Wirkmechanismus
C11H26N2C_{11}H_{26}N_{2}C11H26N2
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
It is known that the compound interacts with its targets to induce certain changes, which could be the basis for its potential applications in various fields .
Pharmacokinetics
Further pharmacokinetic studies are required to understand these aspects .
Result of Action
One study suggests that it may have a role in co2 capture, indicating its potential use in environmental applications .
Eigenschaften
IUPAC Name |
N',N'-dibutylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCGURZGBKFEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059261 | |
| Record name | 3-(Dibutylamino)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-(Dibutylamino)propylamine | |
CAS RN |
102-83-0 | |
| Record name | N1,N1-Dibutyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dibutylamino)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dibutylamino)propylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Dibutylamino)propylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N1-dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Dibutylamino)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropyldibutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIBUTYLAMINO)PROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SFY0J0731 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of 3-(Dibutylamino)propylamine in enhancing electrochemiluminescence for SARS-CoV-2 detection?
A1: 3-(Dibutylamino)propylamine (TDBA) acts as a co-reactant in electrochemiluminescence (ECL) systems. In a study focusing on SARS-CoV-2 nucleocapsid protein detection [], researchers utilized a novel approach to enhance ECL sensitivity. They exploited the hydrophobic cavity of β-cyclodextrin to create a β-cyclodextrin-Platinum nanoparticle composite (β-CD-Pt). This composite acted as a carrier for TDBA, effectively enriching its local concentration at the electrode surface. This localized enrichment significantly amplified the ECL signal, resulting in a highly sensitive detection method for the viral protein.
Q2: Can you elaborate on the chemical properties and structure of 3-(Dibutylamino)propylamine?
A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some key structural features. 3-(Dibutylamino)propylamine is an aliphatic amine featuring a propylamine backbone with two butyl groups attached to the terminal nitrogen atom. This structure suggests a hydrophobic character due to the butyl chains and a potential for hydrogen bonding and electrostatic interactions due to the amine groups.
Q3: Beyond its role in ECL enhancement, has 3-(Dibutylamino)propylamine been explored in other scientific applications?
A3: Yes, research indicates that 3-(Dibutylamino)propylamine plays a role in accelerating reactions between amines and carbon dioxide []. This is particularly relevant in the context of carbon capture and utilization technologies. The study suggests that when this compound is present in microdroplets generated through electrospray ionization, it significantly boosts the conversion ratio of amines with carbon dioxide. This effect is attributed to the formation of carbon dioxide microbubbles within the droplets, providing a larger reactive interface and facilitating the conversion process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







